molecular formula C14H10ClFO3 B6406797 3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid CAS No. 1261911-50-5

3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid

Cat. No.: B6406797
CAS No.: 1261911-50-5
M. Wt: 280.68 g/mol
InChI Key: ANLDHLMEXSKOSJ-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid is an organic compound with a complex structure that includes a chloro, methoxy, and fluoro substituent on a benzoic acid core

Properties

IUPAC Name

3-(4-chloro-2-methoxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-7-9(15)3-4-10(13)11-6-8(14(17)18)2-5-12(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLDHLMEXSKOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691074
Record name 4'-Chloro-6-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-50-5
Record name 4'-Chloro-6-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chloro-2-methoxyphenylboronic acid with 4-fluorobenzoyl chloride under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro substituent can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3-(4-Chloro-2-hydroxyphenyl)-4-fluorobenzoic acid.

    Reduction: Formation of 3-(2-Methoxyphenyl)-4-fluorobenzoic acid.

    Substitution: Formation of 3-(4-Chloro-2-methoxyphenyl)-4-substituted benzoic acids.

Scientific Research Applications

3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of key enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methoxyphenoxyacetic acid
  • 4-Chloro-2-methylphenoxyacetic acid
  • 4-Chloro-3-methylphenoxybenzoic acid

Uniqueness

3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications compared to similar compounds.

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